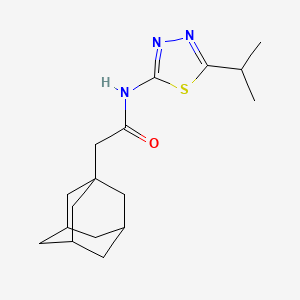
2-(1-adamantyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide, also known as APTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. APTA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In
Aplicaciones Científicas De Investigación
Crystallographic Studies and Noncovalent Interactions
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including studies on their crystal structures and noncovalent interactions, provides insights into the quantum theory of atoms-in-molecules (QTAIM) approach. These studies have revealed significant details about intra- and intermolecular interactions, contributing to a deeper understanding of their chemical properties and potential applications in materials science and drug design (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Derivatives of 2-(1-adamantyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These compounds have shown efficacy against a range of gram-positive and gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, certain derivatives demonstrated dose-dependent anti-inflammatory activity in in vivo models, indicating their potential as therapeutic agents (Kadi et al., 2010).
Anticancer and Antituberculosis Activities
Novel adamantane scaffold-containing 1,3,4-thiadiazole derivatives have been developed and evaluated for their anti-proliferative activity against various cancer cell lines. Some derivatives have shown promising results, indicating their potential in cancer therapy. Furthermore, certain adamantylacetamide hybrids have been identified as potent inhibitors of Mycobacterium tuberculosis, suggesting their use as antituberculosis agents (Wassel et al., 2021).
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-10(2)15-19-20-16(22-15)18-14(21)9-17-6-11-3-12(7-17)5-13(4-11)8-17/h10-13H,3-9H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQSUZMTKRUJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

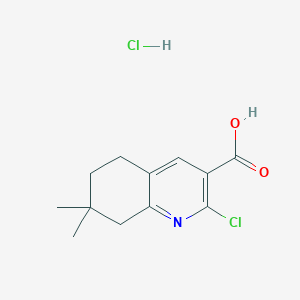
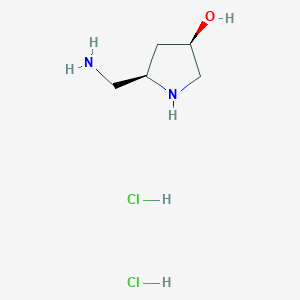
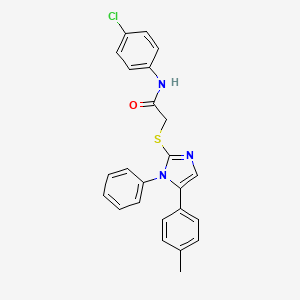
![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)
![2-[(4-ethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2598574.png)
![2-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2598578.png)
![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2598581.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2598582.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)
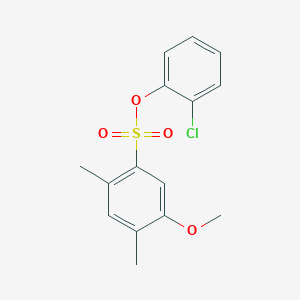
![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)